Chemical Structure & Synthetic Analysis: 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
Chemical Structure & Synthetic Analysis: 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
This technical guide provides an in-depth analysis of 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline , a specialized secondary amine scaffold used in medicinal chemistry. This compound represents a class of lipophilic N-benzylanilines often utilized as chemical probes to interrogate hydrophobic binding pockets in targets such as kinases, GPCRs, or protein-protein interaction interfaces.
Structural Anatomy & Pharmacophore Analysis
This molecule is a di-aryl secondary amine characterized by two distinct hydrophobic domains linked by a flexible aminomethylene bridge. Its design suggests an intent to span a large, lipophilic binding groove while maintaining a hydrogen-bond donor/acceptor motif at the core.
Structural Decomposition
The molecule can be retrosynthetically deconstructed into two primary commercially available fragments:
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Core Scaffold: N-benzylaniline (secondary amine linker).
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Fragment A (The Nucleophile): 3-(Benzyloxy)aniline.[1]
-
Fragment B (The Electrophile): 2-(Isopentyloxy)benzaldehyde.
Figure 1: Retrosynthetic breakdown and pharmacophoric mapping of the target molecule.
Key Pharmacophores
-
3-Benzyloxy Group: Provides a planar aromatic surface for
stacking interactions. The ether linkage adds rotational freedom, allowing the phenyl ring to adopt optimal orientation within a receptor pocket. -
2-Isopentyloxy Group: The isopentyl (isoamyl) chain is aliphatic and bulky. It serves to fill hydrophobic voids and increase the logP (lipophilicity), potentially improving membrane permeability.
-
Aniline Nitrogen: The central nitrogen remains basic (though modulated by the phenyl ring). It acts as a critical hydrogen bond donor (NH) or acceptor, often anchoring the molecule to residues like Aspartate or Glutamate in protein active sites.
Synthetic Protocol: Reductive Amination
The most robust and "self-validating" method for synthesizing this compound is Reductive Amination using Sodium Triacetoxyborohydride (STAB). Unlike Sodium Cyanoborohydride (toxic) or catalytic hydrogenation (incompatible with benzyl ethers), STAB offers mild, selective reduction of the intermediate imine without reducing the aldehyde or stripping the benzyl protecting groups.
Reaction Scheme
The synthesis proceeds via the formation of an imine (Schiff base) followed by in situ reduction.
Figure 2: One-pot reductive amination pathway using Sodium Triacetoxyborohydride (STAB).
Step-by-Step Methodology
Note: This protocol is adapted from the standard Abdel-Magid method (J. Org. Chem. 1996), optimized for lipophilic anilines.
Reagents:
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Aldehyde: 2-(Isopentyloxy)benzaldehyde (1.0–1.1 equiv)
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Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is preferred for faster kinetics).
-
Catalyst: Glacial Acetic Acid (1.0 equiv).
Procedure:
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Imine Formation: In a dry reaction vial, dissolve 3-(benzyloxy)aniline (1.0 mmol) and 2-(isopentyloxy)benzaldehyde (1.0 mmol) in DCE (5 mL).
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Activation: Add Glacial Acetic Acid (1.0 mmol). Rationale: The aniline is weakly nucleophilic; acid catalysis accelerates imine formation.
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Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) in a single portion.
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Monitoring: Stir at room temperature under Nitrogen. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.
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Checkpoint: The aldehyde spot should disappear. A new, more polar spot (amine) will appear.
-
-
Quench: Once complete (typically 2–4 hours), quench with saturated aqueous NaHCO₃.
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Workup: Extract with Dichloromethane (DCM) x3. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel). Elute with a gradient of Hexanes/Ethyl Acetate (0%
20%).
Physicochemical Profiling & Data
For drug development professionals, the physicochemical profile dictates the compound's "drug-likeness." This molecule is highly lipophilic (Class II/IV BCS).
Calculated Properties (In Silico)
| Property | Value (Est.) | Interpretation |
| Formula | C₂₅H₂₉NO₂ | -- |
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 375.51 g/mol | Compliant (< 500 Da) |
| cLogP | 6.2 – 6.8 | High Lipophilicity. Likely poor aqueous solubility; high membrane permeability. |
| TPSA | ~21 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (NH) | Compliant (< 5) |
| H-Bond Acceptors | 3 (O, O, N) | Compliant (< 10) |
| Rotatable Bonds | 9 | High flexibility; entropy penalty upon binding may be high. |
Solubility & Stability
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Solubility: Predicted to be insoluble in water. Soluble in DMSO, DCM, Ethanol.
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Metabolic Stability: The O-dealkylation of the isopentyl group and the benzyl ether cleavage are likely metabolic soft spots (CYP450 mediated).
Analytical Validation (Diagnostic Signals)
To verify the structure, researchers should look for these specific signals in the 1H-NMR spectrum (CDCl₃, 400 MHz).
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The "Bridge" (Key Signal):
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Look for a singlet or doublet at
4.3 – 4.5 ppm (2H) . This corresponds to the benzylic CH₂ linking the nitrogen to the Ring B. If this is a doublet, it indicates coupling to the NH proton.
-
-
The "Tail" (Isopentyl):
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Doublet at
0.9 ppm (6H): Terminal gem-dimethyl groups. -
Multiplets at
1.6 – 1.8 ppm: Methine and methylene protons of the isoamyl chain. -
Triplet at
4.0 ppm (2H): O-CH₂ protons next to the aromatic ring.
-
-
The "Head" (Benzyloxy):
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Singlet at
5.0 – 5.1 ppm (2H): Benzylic CH₂ of the benzyloxy group. -
Multiplet at
7.3 – 7.4 ppm (5H): Phenyl ring protons.
-
References
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Abdel-Magid, A. F., et al. (1996).[9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 1(4), 337-341.
-
PubChem Compound Summary. (n.d.). "3-Benzyloxyaniline (Fragment Data)." National Center for Biotechnology Information.
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